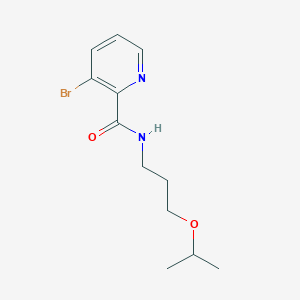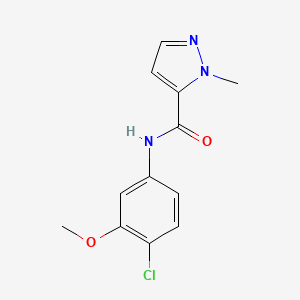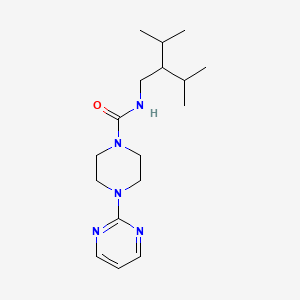
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide, also known as BPTM, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. BPTM belongs to the class of sulfonamide compounds and has been found to exhibit biological activity against various diseases.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways. In cancer cells, 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis. 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has also been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. Inhibition of AKT leads to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to have various biochemical and physiological effects. In cancer cells, 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth. Inflammation is a key factor in many diseases, and 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has also been found to improve glucose metabolism, which may have implications for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition. 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has also been found to have low toxicity, which makes it a promising therapeutic agent. However, one limitation of using 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide in lab experiments is its limited solubility in water, which may make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide. One direction is to further investigate its potential use as a therapeutic agent in cancer, inflammation, and diabetes. Another direction is to study its mechanism of action in more detail, which may lead to the identification of new targets for drug development. Additionally, the development of more soluble analogs of 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide may improve its utility in lab experiments.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide involves the reaction of 4-bromobenzene-1-sulfonyl chloride with N-methyl-N-(1,3,4-thiadiazol-2-yl)methanamine. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and diabetes. In cancer research, 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a key factor in many diseases, and 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has also been studied for its potential use in the treatment of diabetes by improving glucose metabolism.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S2/c1-14(10-13-12-7-17-10)18(15,16)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZXBYOHVOLKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=CS1)S(=O)(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)

![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)

![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)

![N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679924.png)
![N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)

![N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B7679954.png)